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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
the pan-Notch inhibitor, BMS-986115 (also known as AL102), in preclinical xenograft models.
The information is intended to guide the design and execution of in vivo studies to evaluate the
anti-tumor efficacy of this compound.

Introduction to BMS-986115

BMS-986115 is an orally bioavailable, potent, and selective small molecule inhibitor of y-
secretase, a key enzyme in the Notch signaling pathway. By blocking y-secretase, BMS-
986115 prevents the cleavage and activation of all four Notch receptors (Notchl, Notch2,
Notch3, and Notch4).[1][2] The aberrant activation of the Notch pathway is implicated in the
proliferation and survival of various cancer types, making it a compelling target for therapeutic
intervention. Preclinical studies have demonstrated the anti-tumor activity of BMS-986115 in
xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell
lung cancer (NSCLC), and pancreatic carcinoma.[1]

Mechanism of Action:

BMS-986115's primary mechanism of action is the inhibition of y-secretase-mediated
intramembrane proteolysis of the Notch receptor. This inhibition prevents the release of the
Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and
activate the transcription of downstream target genes, such as those in the HES and HEY
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families. The resulting downregulation of Notch signaling can lead to cell cycle arrest, induction
of apoptosis, and inhibition of tumor growth.

Signaling Pathway

The diagram below illustrates the canonical Notch signaling pathway and the point of
intervention for BMS-986115.
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Notch Signaling Pathway Inhibition by BMS-986115
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Caption: Inhibition of Notch signaling by BMS-986115.
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Preclinical Xenograft Data

While specific protocols from the initial preclinical studies with BMS-986115 are not publicly
detailed, the available information indicates efficacy across several cancer types.[1] The
following table summarizes the types of xenograft models in which BMS-986115 has shown

anti-tumor activity.

Xenograft Model

Cancer Type Reported Activity Reference
Type
T-cell Acute ) )
) Human T-ALL Effective as a single
Lymphoblastic [1]
_ xenografts agent
Leukemia (T-ALL)

Demonstrated anti-

Breast Cancer Solid tumor xenografts o [1]
tumor activity

Non-Small Cell Lung ] Demonstrated anti-
Solid tumor xenografts o [1]
Cancer (NSCLC) tumor activity

Demonstrated anti-

Pancreatic Carcinoma  Solid tumor xenografts o [1]
tumor activity

Experimental Protocols

The following are generalized protocols for establishing and utilizing xenograft models to test
the efficacy of BMS-986115. These protocols are based on standard practices and information
available for similar gamma-secretase inhibitors. Researchers should optimize these protocols

for their specific cell lines and experimental goals.

General Xenograft Model Workflow
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General Xenograft Model Workflow for BMS-986115 Studies
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Caption: Workflow for a typical xenograft study with BMS-986115.
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Protocol 1: Subcutaneous Xenograft Model for Solid
Tumors (e.g., Breast, NSCLC, Pancreatic Cancer)

1. Cell Culture and Preparation:

e Culture selected human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for
NSCLC, or PANC-1 for pancreatic cancer) in their recommended media and conditions.

o Harvest cells during the exponential growth phase.

o Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of
PBS and Matrigel® at a concentration of 5-10 x 10”6 cells per 100 pL.

2. Animal Model:

e Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
« Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

e Subcutaneously inject 100 pL of the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

¢ Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

o Calculate tumor volume using the formula: (Length x Width?) / 2.

¢ When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and
control groups.

5. Drug Formulation and Administration:

o Formulate BMS-986115 in a suitable vehicle for oral administration (e.g., 0.5%
methylcellulose).
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Based on clinical trial data which explored daily and twice-weekly dosing, a starting point for
animal studies could be daily oral gavage.[1] The exact dose would need to be determined in
preliminary dose-range-finding studies.

Administer the vehicle to the control group.

. Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study (e.qg., after 21-28 days of treatment or when tumors in the control
group reach a predetermined size), euthanize the mice.

Excise tumors, weigh them, and process for further analysis (e.g., histology,
immunohistochemistry for Notch pathway markers, or gene expression analysis).

. Data Analysis:

Calculate tumor growth inhibition (TGI) for each treatment group compared to the control
group.

Statistically analyze the differences in tumor volume and weight between the groups.

Protocol 2: Disseminated T-ALL Xenograft Model

1.

Cell Culture and Preparation:
Culture a human T-ALL cell line (e.g., HPB-ALL or TALL-1) in appropriate media.

Harvest and wash cells as described above, resuspending in sterile PBS at a concentration
of 5-10 x 1076 cells per 100 pL.

. Animal Model:

Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to ensure robust
engraftment of hematopoietic cells.

. Tumor Cell Inoculation:
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e Inject 100 pL of the cell suspension intravenously via the tail vein.

4. Monitoring of Disease Progression:

» Monitor mice for signs of leukemia, such as weight loss, hind-limb paralysis, and ruffled fur.
o Engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
5. Treatment and Efficacy Evaluation:

e Once engraftment is confirmed, begin treatment with BMS-986115 as described in Protocol
1.

e The primary endpoint is typically overall survival.

o At the time of euthanasia, collect tissues such as bone marrow, spleen, and liver to assess
leukemic infiltration by flow cytometry or histology.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. Below are example
templates for data presentation.

Table 1: Tumor Growth Inhibition in a Subcutaneous Xenograft Model
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Mean Mean
Mean
Tumor Tumor
Tumor Tumor
Volume at Volume at .
Treatment Weight at Growth
N Start of End of o
Group . End of Inhibition
Dosing Study
Study (9) = (%)
(mm3) £ (mm3) £
SEM
SEM SEM
Vehicle
10 N/A
Control
BMS-986115
10
(Dose 1)
BMS-986115
10
(Dose 2)
Table 2: Survival Analysis in a Disseminated T-ALL Model
Median ]
Treatment . % Increase in p-value vs.
N Survival ]
Group Lifespan Control
(Days)
Vehicle Control 10 N/A N/A
BMS-986115
10
(Dose 1)
Conclusion

BMS-986115 is a promising anti-cancer agent targeting the Notch signaling pathway. The
protocols and guidelines provided here offer a framework for conducting preclinical xenograft
studies to further elucidate its therapeutic potential. Careful optimization of these protocols for
specific cancer models will be crucial for generating robust and reproducible data to support
further drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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